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Cat. No.: B556792 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-Aminooctanoic acid (2-AOA), a non-proteinogenic α-amino acid, has emerged as a

valuable and versatile building block in organic synthesis. Its unique structure, combining a

chiral center with a lipophilic octyl side chain, makes it an attractive component for the

synthesis of complex molecules with diverse biological activities. This technical guide provides

a comprehensive overview of the properties, synthesis, and applications of 2-aminooctanoic
acid, with a particular focus on its role in peptide and pharmaceutical development. Detailed

experimental protocols and visual workflows are presented to facilitate its practical application

in the laboratory.

Physicochemical Properties and Data
2-Aminooctanoic acid is an alpha-amino fatty acid characterized by a carboxylic acid, an

amino group at the alpha position, and a C8 alkyl chain.[1][2] These features impart both

hydrophilic and lipophilic characteristics to the molecule.

Table 1: Physicochemical Properties of 2-Aminooctanoic Acid
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Property Value Source

IUPAC Name 2-aminooctanoic acid [1]

Molecular Formula C8H17NO2 [1]

Molecular Weight 159.23 g/mol [1]

Melting Point 194 - 196 °C [1]

Water Solubility 19 mg/mL [1]

logP -0.54 [2]

pKa (Strongest Acidic) 2.89 [2]

pKa (Strongest Basic) 9.53 [2]

Synthesis of 2-Aminooctanoic Acid
Both racemic and enantiomerically pure forms of 2-aminooctanoic acid can be accessed

through chemical and enzymatic methods. The chiral integrity of the α-carbon is often crucial

for the biological activity of its derivatives, making stereoselective synthesis a key focus.

Enzymatic Synthesis of (S)-2-Aminooctanoic Acid
A highly efficient method for the production of enantiomerically pure (S)-2-aminooctanoic acid
utilizes a transaminase from Chromobacterium violaceum.[3] This biocatalytic approach offers

high enantiomeric excess (>98% ee) and operates under mild reaction conditions.[3]

Experimental Protocol: Enzymatic Synthesis of (S)-2-Aminooctanoic Acid[3]

Reaction Setup: A reaction mixture is prepared containing 2-oxooctanoic acid (substrate), an

amino donor (e.g., L-alanine), and the transaminase enzyme in a suitable buffer (e.g.,

phosphate buffer, pH 7.5).

Cofactor: Pyridoxal 5'-phosphate (PLP) is added as a cofactor for the transaminase.

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle

agitation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.benchchem.com/product/b556792?utm_src=pdf-body
https://www.benchchem.com/product/b556792?utm_src=pdf-body
https://www.benchchem.com/product/b556792?utm_src=pdf-body
https://www.benchchem.com/product/b556792?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29177937/
https://pubmed.ncbi.nlm.nih.gov/29177937/
https://www.benchchem.com/product/b556792?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29177937/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitoring: The progress of the reaction is monitored by techniques such as HPLC to

determine the conversion of the keto acid to the amino acid.

Work-up and Purification: Upon completion, the enzyme is removed (e.g., by precipitation or

filtration). The product, (S)-2-aminooctanoic acid, is then purified from the reaction mixture

using techniques like ion-exchange chromatography.

The conversion efficiency of this enzymatic reaction is reported to be between 52-80%,

depending on the ratio of the amino group donor to the acceptor.[3]
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Caption: Workflow for the enzymatic synthesis of (S)-2-aminooctanoic acid.

Applications in Organic Synthesis
Peptide Synthesis and Modification
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2-Aminooctanoic acid is a valuable building block for the synthesis of lipopeptides. The

incorporation of this fatty amino acid can significantly enhance the hydrophobicity of peptides,

which can lead to improved biological activity, particularly for antimicrobial peptides (AMPs).[3]

[4]

Fmoc-protected 2-aminooctanoic acid can be incorporated into peptide sequences using

standard solid-phase peptide synthesis (SPPS) protocols. The general workflow for Fmoc-

based SPPS is outlined below.

Experimental Protocol: General Fmoc-SPPS Cycle

Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a

suitable solvent like N,N-dimethylformamide (DMF).

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed

using a solution of 20% piperidine in DMF.

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the

deprotection byproducts.

Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-2-aminooctanoic acid-OH) is

activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g.,

DIPEA) and then added to the resin. The coupling reaction forms the peptide bond.

Washing: The resin is washed again with DMF to remove unreacted reagents.

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide

sequence.

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved

from the resin, and the side-chain protecting groups are removed using a cleavage cocktail,

typically containing trifluoroacetic acid (TFA) and scavengers.
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Caption: General cycle for Fmoc-based solid-phase peptide synthesis.

Modification of antimicrobial peptides with 2-aminooctanoic acid has been shown to

significantly increase their efficacy. For instance, the C-terminal conjugation of (S)-2-
aminooctanoic acid to a lactoferricin B-derived peptide resulted in up to a 16-fold

improvement in antibacterial activity.[3]
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Table 2: Minimal Inhibitory Concentrations (MIC) of a Lactoferricin B-Derived Peptide Modified

with 2-Aminooctanoic Acid[5]

Microorganism C-terminally Modified Peptide MIC (μg/ml)

Escherichia coli 25

Bacillus subtilis 50

Salmonella typhimurium 100

Pseudomonas aeruginosa 200

Staphylococcus aureus 400

N-Acylation of 2-Aminooctanoic Acid
The amino group of 2-aminooctanoic acid can be readily acylated to introduce various

functional groups, further expanding its utility as a synthetic building block. This is a common

strategy for the synthesis of bioactive lipids and other complex molecules.

Experimental Protocol: General N-Acylation[6]

Activation of Carboxylic Acid: The carboxylic acid to be coupled with 2-aminooctanoic acid
is activated. A common method involves the use of 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or 1-

hydroxybenzotriazole (HOBt) to form an active ester.

Coupling Reaction: 2-Aminooctanoic acid is dissolved in a suitable solvent (e.g., a mixture

of water and an organic solvent like dioxane or DMF), and the pH is adjusted to be basic

(e.g., with NaHCO3). The activated carboxylic acid is then added to the solution of 2-
aminooctanoic acid.

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer

chromatography (TLC) or LC-MS.

Work-up and Purification: Once the reaction is complete, the product is extracted with an

organic solvent. The crude product is then purified by column chromatography or

recrystallization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b556792?utm_src=pdf-body
https://www.peptide.com/custdocs/aapptec%20synthesis%20guide%202-0%20(2).pdf
https://www.benchchem.com/product/b556792?utm_src=pdf-body
https://www.benchchem.com/product/b556792?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22375284/
https://www.benchchem.com/product/b556792?utm_src=pdf-body
https://www.benchchem.com/product/b556792?utm_src=pdf-body
https://www.benchchem.com/product/b556792?utm_src=pdf-body
https://www.benchchem.com/product/b556792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

R-COOH
Activation

(EDC, NHS)

2-Aminooctanoic Acid

Coupling
(Basic Conditions) N-Acyl-2-Aminooctanoic Acid Purification

Click to download full resolution via product page

Caption: General workflow for the N-acylation of 2-aminooctanoic acid.

Precursor in Pharmaceutical Synthesis
While direct synthetic routes starting from 2-aminooctanoic acid are not always explicitly

published in detail for proprietary drug synthesis, its structural motifs are present in several

pharmacologically active molecules. For instance, the core structure of Fingolimod (FTY720),

an immunomodulating drug used to treat multiple sclerosis, features a 2-amino-2-substituted

propane-1,3-diol moiety attached to a 4-octylphenyl group.[7][8][9] The synthesis of Fingolimod

and its analogs often involves intermediates that are structurally related to 2-aminooctanoic
acid derivatives, highlighting the relevance of this class of compounds in medicinal chemistry.

The synthesis of Fingolimod analogs has been explored to develop new antibacterial agents.

[10]

Conclusion
2-Aminooctanoic acid is a multifaceted building block with significant potential in organic

synthesis. Its utility is particularly evident in the development of modified peptides with

enhanced biological activity and as a scaffold for the synthesis of complex molecules of

pharmaceutical interest. The availability of efficient enzymatic methods for the synthesis of its

chiral forms further enhances its appeal for stereoselective synthesis. The experimental

protocols and workflows provided in this guide offer a practical foundation for researchers to

incorporate 2-aminooctanoic acid into their synthetic strategies, paving the way for the

discovery and development of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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